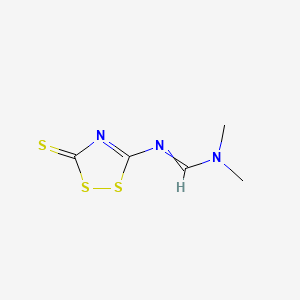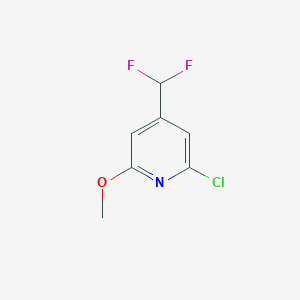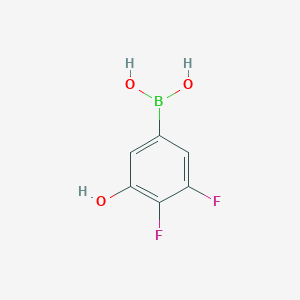
(3R,4R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound is notable for its stereochemistry and the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one typically involves multiple steps, starting from simpler precursors. One common method involves the use of a Kinugasa reaction, which is a copper(I)-mediated cycloaddition of a nitrone with an alkyne, followed by rearrangement . The reaction conditions often include the use of a silyl-protected alcohol and a nitrone in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
(3R,4R)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The azetidinone ring can be reduced to form different derivatives.
Substitution: The TBDMS group can be removed under acidic or basic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions can be used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the azetidinone ring can lead to various amine derivatives.
科学研究应用
Chemistry
In chemistry, (3R,4R)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one is used as an intermediate in the synthesis of more complex molecules, particularly in the development of β-lactam antibiotics .
Biology
In biological research, this compound can be used to study enzyme interactions and the mechanisms of action of β-lactam antibiotics. Its unique structure allows for the exploration of stereochemical effects on biological activity.
Medicine
In medicine, derivatives of this compound are investigated for their potential as antibiotic agents. The azetidinone ring is a core structure in many β-lactam antibiotics, which are crucial in treating bacterial infections.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the production of various drugs.
作用机制
The mechanism of action of (3R,4R)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one involves its interaction with bacterial enzymes. The azetidinone ring mimics the structure of the natural substrate of bacterial transpeptidases, enzymes involved in cell wall synthesis. By binding to these enzymes, the compound inhibits their activity, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death.
相似化合物的比较
Similar Compounds
(3R,4R)-4-Acetoxy-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-2-azetidinone: This compound is similar in structure but has an acetoxy group instead of a methylthio group.
(3R,4R)-3-(®-1-Hydroxyethyl)-4-(methylthio)azetidin-2-one: This compound lacks the TBDMS protecting group, making it more reactive under certain conditions.
Uniqueness
The uniqueness of (3R,4R)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one lies in its combination of stereochemistry and protecting groups, which provide both stability and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in scientific research.
属性
CAS 编号 |
82864-31-1 |
|---|---|
分子式 |
C12H25NO2SSi |
分子量 |
275.48 g/mol |
IUPAC 名称 |
(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-methylsulfanylazetidin-2-one |
InChI |
InChI=1S/C12H25NO2SSi/c1-8(9-10(14)13-11(9)16-5)15-17(6,7)12(2,3)4/h8-9,11H,1-7H3,(H,13,14)/t8-,9+,11-/m1/s1 |
InChI 键 |
FUAKCPWOVKGAFN-WCABBAIRSA-N |
SMILES |
CC(C1C(NC1=O)SC)O[Si](C)(C)C(C)(C)C |
手性 SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)SC)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C1C(NC1=O)SC)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)



![exo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404644.png)

![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)
![Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate](/img/structure/B1404652.png)


![4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B1404656.png)

![endo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404661.png)
